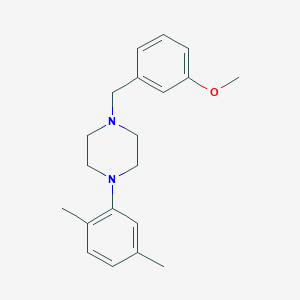
1-(phenoxyacetyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxyacetyl)-4-phenylpiperazine (PAPP) is a chemical compound that belongs to the class of piperazine derivatives. PAPP has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including mood regulation, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase.
Biochemical and Physiological Effects:
1-(phenoxyacetyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects. 1-(phenoxyacetyl)-4-phenylpiperazine has been shown to increase serotonin release in the brain, which may contribute to its mood-regulating effects. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to increase nitric oxide production. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(phenoxyacetyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor. 1-(phenoxyacetyl)-4-phenylpiperazine also has good oral bioavailability, which makes it a useful tool for studying the effects of serotonin receptor activation in vivo. However, 1-(phenoxyacetyl)-4-phenylpiperazine has some limitations, including its potential for off-target effects and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(phenoxyacetyl)-4-phenylpiperazine. One potential area of research is the development of more selective and potent 1-(phenoxyacetyl)-4-phenylpiperazine analogs for use in scientific research. Another potential area of research is the investigation of the potential therapeutic applications of 1-(phenoxyacetyl)-4-phenylpiperazine in various diseases, including cardiovascular diseases and cancer. Additionally, further studies are needed to better understand the mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine and its effects on various physiological processes.
Métodos De Síntesis
1-(phenoxyacetyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of phenoxyacetic acid with hydrazine to form 1-(phenoxyacetyl)hydrazine, followed by the reaction of 1-(phenoxyacetyl)hydrazine with phenylmagnesium bromide to form 1-(phenoxyacetyl)-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
1-(phenoxyacetyl)-4-phenylpiperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have an affinity for the serotonin receptor, which plays a role in regulating mood, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been studied for its potential use in treating cardiovascular diseases, as it has been found to have vasodilatory effects. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been investigated for its potential anti-cancer properties.
Propiedades
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTNFTCWBYHLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxyacetyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)


![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)





![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)